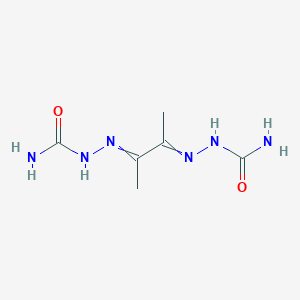![molecular formula C10H6N2S2 B14644572 Thieno[2,3-d]pyrimidine, 2-(2-thienyl)- CAS No. 56844-04-3](/img/structure/B14644572.png)
Thieno[2,3-d]pyrimidine, 2-(2-thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[2,3-d]pyrimidine, 2-(2-thienyl)- is a heterocyclic compound that features a fused ring system combining thiophene and pyrimidine rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-d]pyrimidine, 2-(2-thienyl)- typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods
Industrial production methods for thieno[2,3-d]pyrimidine, 2-(2-thienyl)- are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes .
Análisis De Reacciones Químicas
Types of Reactions
Thieno[2,3-d]pyrimidine, 2-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Aplicaciones Científicas De Investigación
Thieno[2,3-d]pyrimidine, 2-(2-thienyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mecanismo De Acción
The mechanism of action of thieno[2,3-d]pyrimidine, 2-(2-thienyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit VEGFR-2, leading to the suppression of angiogenesis in cancer cells. This inhibition is achieved through binding to the ATP-binding site of the receptor, thereby blocking its kinase activity .
Comparación Con Compuestos Similares
Similar Compounds
Thieno[3,2-d]pyrimidine: Another thienopyrimidine derivative with similar biological activities.
Thieno[3,4-b]pyridine: A related compound with a different ring fusion pattern, exhibiting distinct chemical properties.
Uniqueness
Thieno[2,3-d]pyrimidine, 2-(2-thienyl)- is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties.
Propiedades
Número CAS |
56844-04-3 |
|---|---|
Fórmula molecular |
C10H6N2S2 |
Peso molecular |
218.3 g/mol |
Nombre IUPAC |
2-thiophen-2-ylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C10H6N2S2/c1-2-8(13-4-1)9-11-6-7-3-5-14-10(7)12-9/h1-6H |
Clave InChI |
BWNFHGFUWLTSFX-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=NC=C3C=CSC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]urea](/img/structure/B14644494.png)
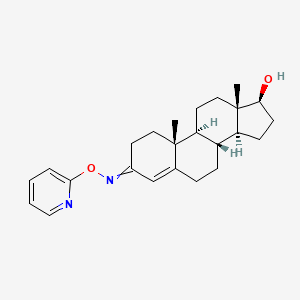
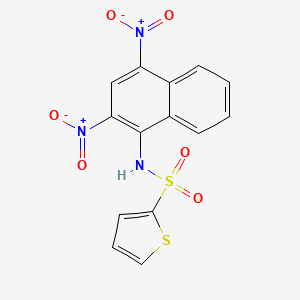
![2-Cyano-2-{[(4-methylbenzene-1-sulfonyl)oxy]imino}acetamide](/img/structure/B14644503.png)
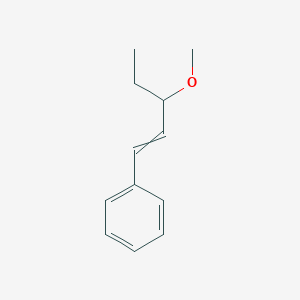
![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-methyl-1,3-oxazolidin-2-one](/img/structure/B14644522.png)
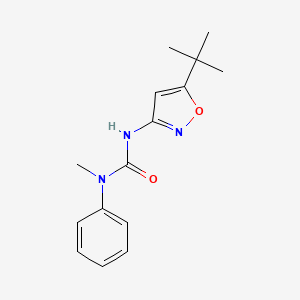

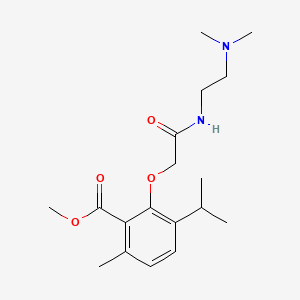


![3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide](/img/structure/B14644585.png)

